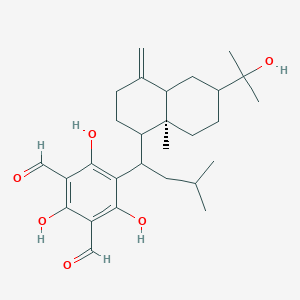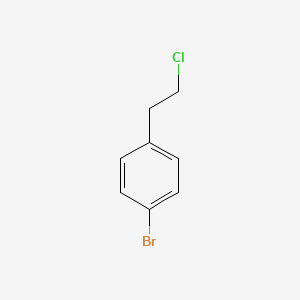
1-Bromo-4-(2-chloroethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-(2-chloroethyl)benzene is an organic compound with the molecular formula C8H8BrCl. It is a derivative of benzene, where a bromine atom is attached to the first carbon and a 2-chloroethyl group is attached to the fourth carbon of the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-4-(2-chloroethyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 4-(2-chloroethyl)benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-4-(2-chloroethyl)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of 4-(2-chloroethyl)phenol.
Electrophilic Substitution: The compound can undergo further substitution reactions on the benzene ring, such as nitration or sulfonation.
Oxidation: The 2-chloroethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution at elevated temperatures.
Electrophilic Substitution: Nitric acid (HNO3) or sulfuric acid (H2SO4) under controlled conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed
Nucleophilic Substitution: 4-(2-chloroethyl)phenol
Electrophilic Substitution: Various substituted benzene derivatives
Oxidation: Corresponding aldehydes or carboxylic acids
Applications De Recherche Scientifique
1-Bromo-4-(2-chloroethyl)benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and interactions involving halogenated aromatic compounds.
Medicine: Investigated for potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-Bromo-4-(2-chloroethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the 2-chloroethyl group can participate in substitution reactions, leading to the formation of various products. The compound’s reactivity is influenced by the electron-withdrawing effects of the halogen atoms, which stabilize the intermediate species formed during reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Bromo-2-chloro-4-ethylbenzene
- 4-Bromo-1,2-dimethylbenzene
- 4-Bromo-2-chlorotoluene
Uniqueness
1-Bromo-4-(2-chloroethyl)benzene is unique due to the presence of both bromine and 2-chloroethyl substituents on the benzene ring. This combination of substituents imparts distinct reactivity and properties to the compound, making it valuable in specific chemical reactions and applications .
Propriétés
Numéro CAS |
23386-17-6 |
|---|---|
Formule moléculaire |
C8H8BrCl |
Poids moléculaire |
219.50 g/mol |
Nom IUPAC |
1-bromo-4-(2-chloroethyl)benzene |
InChI |
InChI=1S/C8H8BrCl/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5-6H2 |
Clé InChI |
ZVPRASGPISZNTC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCCl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B12437824.png)

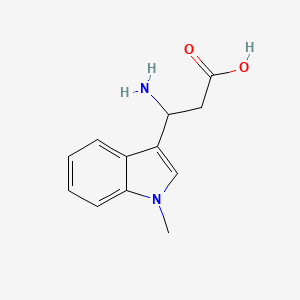
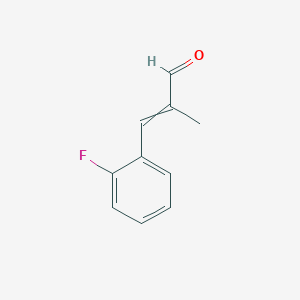

![(1S,2R,10S,14S,20S)-2,6,6,10,14,17,17-heptamethyl-21,22-dioxahexacyclo[18.2.2.01,14.02,11.05,10.015,20]tetracos-23-ene-7,8-diol](/img/structure/B12437853.png)
![Methyl (1S,5R,7S)-5,7-dihydroxy-7-methyl-1-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}-1H,4AH,5H,6H,7AH-cyclopenta[C]pyran-4-carboxylate](/img/structure/B12437854.png)
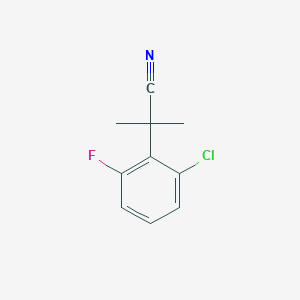
![1-Boc-3-[(3-bromophenyl-amino)-methyl]-pyrrolidine](/img/structure/B12437878.png)
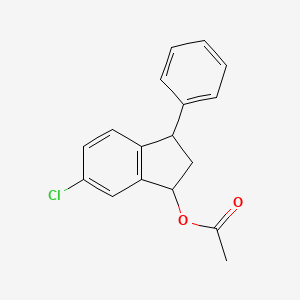
![Methyl 2-[(3-aminopropyl)amino]-3-methylbutanoate](/img/structure/B12437886.png)

![Ethyl 4H-pyrazolo[1,5-a]indole-2-carboxylate](/img/structure/B12437897.png)
